2,5-Difluorophenol

Catalog No.
S704804
CAS No.
2713-31-7
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorophenol

CAS Number

2713-31-7

Product Name

2,5-Difluorophenol

IUPAC Name

2,5-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H

InChI Key

INXKVYFOWNAVMU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)O)F

Canonical SMILES

C1=CC(=C(C=C1F)O)F

Organic Synthesis

    Summary of Application: 2,5-Difluorophenol is used as a raw material in organic synthesis.

    Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out. Typically, 2,5-Difluorophenol would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.

    Results or Outcomes: The outcomes of these reactions would also depend on the specific synthesis being carried out. In general, the use of 2,5-Difluorophenol in organic synthesis could lead to the production of a wide range of fluorinated organic compounds.

Synthesis of Fluorinated Hydroxybenzoic Acids

    Summary of Application: 2,5-Difluorophenol has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids.

    Methods of Application: The specific methods of application would involve reacting 2,5-Difluorophenol with other reagents under controlled conditions to produce the desired fluorinated hydroxybenzoic acids.

    Results or Outcomes: The outcome of this application would be the production of di- or trifluorinated hydroxybenzoic acids, which could have various uses in further chemical reactions or processes.

Spectroscopic Studies

Conversion by Rhodococcus opacus 1G

    Summary of Application: 2,5-Difluorophenol has been converted by whole cells of Rhodococcus opacus 1G.

    Methods of Application: The specific methods of application would involve exposing the 2,5-Difluorophenol to whole cells of Rhodococcus opacus 1G and observing the conversion.

    Results or Outcomes: The outcome of this application would be the conversion of 2,5-Difluorophenol by Rhodococcus opacus 1G.

Phase Change Data

    Summary of Application: The phase change data of 2,5-Difluorophenol has been studied.

    Methods of Application: The specific methods of application would involve measuring the phase change data of 2,5-Difluorophenol under various conditions.

    Results or Outcomes: The outcome of this application would be a better understanding of the phase change properties of 2,5-Difluorophenol.

Fluorescent Dye Synthesis

There is limited information readily available on the natural occurrence or specific applications of 2,5-DFP. However, its structure suggests potential uses as a building block in organic synthesis or as a precursor for the development of functional materials due to the presence of the reactive hydroxyl group and the electron-withdrawing nature of the fluorine atoms [].


Molecular Structure Analysis

The key feature of 2,5-DFP's structure is the presence of two fluorine atoms attached to positions 2 and 5 of the benzene ring relative to the hydroxyl group. Fluorine's high electronegativity compared to hydrogen (the atom it replaces in phenol) affects the molecule in several ways:

  • Increased acidity: The electron-withdrawing effect of fluorine stabilizes the phenolate anion formed when the hydroxyl group loses a proton, making 2,5-DFP a more acidic compound than phenol.
  • Bond strength: The C-F bond is stronger than the C-H bond, potentially impacting the reactivity of the molecule at the attachment points of the fluorine atoms.

Chemical Reactions Analysis

  • Substitution reactions: The hydroxyl group can potentially undergo nucleophilic substitution reactions with appropriate reagents, leading to the formation of ethers or esters.
  • Acid-base reactions: As mentioned earlier, 2,5-DFP's increased acidity compared to phenol suggests it might readily react with bases to form salts.

Synthesis

Data disclaimer

Due to the limited research available, specific balanced chemical equations for reactions involving 2,5-DFP cannot be provided at this time.


Physical And Chemical Properties Analysis

There is a lack of publicly available data on the specific physical and chemical properties of 2,5-DFP, such as melting point, boiling point, and solubility.

  • Melting and boiling point: Likely to be higher than phenol due to the increased strength of C-F bonds compared to C-H bonds.
  • Solubility: Solubility in water might be lower than phenol due to the hydrophobic nature of the fluorine atoms. Solubility in organic solvents like ethanol or acetone might be good.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2713-31-7

Wikipedia

2,5-Difluorophenol

Dates

Modify: 2023-08-15

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